8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine

NMDA Receptor Glycine Site Electrophysiology

Specifically choose 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS 847173-29-9) for receptor pharmacology studies requiring high NMDA glycine site affinity. The 8-methyl analog (8-Me-DDHB) exhibits a KB of 470 nM at the glycine allosteric site—a 6.4-fold improvement over the unsubstituted parent compound—while 6-, 7-, or 9-position substitution eliminates this activity. Use this ≥98% pure building block to synthesize tool compounds with defined selectivity profiles for neuroscience target validation and SAR-driven CNS lead optimization. Inquire for bulk pricing.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 847173-29-9
Cat. No. B3387575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine
CAS847173-29-9
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCCCN2)C=C1
InChIInChI=1S/C11H15N/c1-9-5-6-10-4-2-3-7-12-11(10)8-9/h5-6,8,12H,2-4,7H2,1H3
InChIKeyPPYAVPMLZNKKKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS 847173-29-9): Procurement-Ready Tetrahydrobenzazepine Scaffold for Neurological Research


8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS 847173-29-9) is a heterocyclic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol, belonging to the tetrahydrobenzazepine class . It features a seven-membered azepine ring fused to a benzene ring bearing a single methyl substituent at the 8-position. The compound is available from commercial suppliers at ≥98% purity and is supplied as a research-grade building block for medicinal chemistry and neuroscience investigations . Its primary scientific relevance stems from its use as a core scaffold or intermediate in the synthesis of biologically active benzazepine derivatives, particularly those targeting central nervous system (CNS) receptors . The 8-methyl substitution pattern is of particular interest in structure-activity relationship (SAR) studies, as modifications at this position have been shown to significantly influence receptor binding affinity and functional activity [1].

Why Generic Benzazepine Substitution Fails: Quantified Selectivity Gaps for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine


While numerous tetrahydrobenzazepine analogs exist commercially, direct substitution of 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine with unsubstituted or differently substituted benzazepines is not scientifically justifiable. The 8-position substituent profoundly modulates receptor binding affinity and functional selectivity, with 8-methyl, 8-chloro, and 8-bromo analogs exhibiting the highest potency among a panel of aromatic ring-modified derivatives evaluated at NMDA receptor glycine sites [1]. In contrast, substitution at the 6-, 7-, or 9-positions generally reduces or eliminates glycine site affinity, underscoring the positional specificity of the 8-substitution [1]. Furthermore, comparative electrophysiological studies demonstrate that 8-methyl-DDHB exhibits distinct potency profiles across multiple glutamate receptor subtypes relative to the unsubstituted parent compound, with enhanced affinity at the glycine allosteric site and altered selectivity at non-NMDA receptors [2]. These quantifiable differences preclude interchangeable use of unsubstituted or off-position substituted benzazepines in structure-activity relationship studies or receptor pharmacology assays. The evidence presented below provides explicit, comparator-based quantitative data to guide informed procurement decisions.

Quantitative Differential Evidence: 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine Versus In-Class Analogs


Superior NMDA Receptor Glycine Site Affinity: 8-Methyl-DDHB Exhibits 6.4-Fold Higher Potency than Unsubstituted DDHB

The 8-methyl substituted derivative (8-Me-DDHB) demonstrates significantly enhanced affinity for the glycine allosteric site of NMDA receptors compared to the unsubstituted parent compound DDHB. In whole-cell recordings from rat cortical neurons, 8-Me-DDHB exhibited an apparent dissociation constant (KB) of 470 nM at the glycine allosteric site, whereas unsubstituted DDHB showed a KB of 3 µM (3000 nM) [1]. This represents a 6.4-fold improvement in binding affinity conferred by the 8-methyl substitution.

NMDA Receptor Glycine Site Electrophysiology

NMDA Recognition Site Affinity Trade-Off: 8-Methyl-DDHB Shows 1.7-Fold Lower Affinity than Unsubstituted DDHB, Demonstrating Site-Specific Selectivity Modulation

While 8-methyl substitution enhances glycine site affinity, it concomitantly reduces affinity for the NMDA recognition site relative to the unsubstituted parent compound. 8-Me-DDHB exhibited a KB of 27 µM at the NMDA recognition site, compared to 16 µM for unsubstituted DDHB [1]. This 1.7-fold decrease in recognition site affinity, coupled with the 6.4-fold increase in glycine site affinity, demonstrates that the 8-methyl group differentially modulates binding to distinct NMDA receptor domains, shifting the compound's antagonism profile toward glycine site-preferring activity.

NMDA Receptor Recognition Site Selectivity

Enhanced Non-NMDA Receptor Antagonism: 8-Methyl-DDHB Exhibits 10.2-Fold Higher Affinity for Kainate-Activated Receptors than Unsubstituted DDHB

The 8-methyl substitution also markedly enhances antagonism of non-NMDA (AMPA/kainate) receptors. When kainate was used as the agonist, 8-Me-DDHB exhibited an apparent dissociation constant (KB) of 6.4 µM, whereas unsubstituted DDHB showed a substantially higher KB of 65 µM [1]. This represents a 10.2-fold improvement in affinity for kainate-activated non-NMDA receptors conferred by the 8-methyl group. A similar trend was observed when L-glutamate was the agonist, with 8-Me-DDHB exhibiting a KB of 9.6 µM versus 65 µM for DDHB (6.8-fold improvement).

AMPA/Kainate Receptors Non-NMDA Glutamate

Position-Specific Structure-Activity Relationship: 8-Methyl Substitution Confers Highest Potency Among HBAD Analogs at NMDA Glycine Sites

In a comprehensive SAR study of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogs, compounds substituted at the 8-position possessed the highest potency at NMDA receptor glycine sites, with the 8-methyl, 8-chloro, and 8-bromo analogs being the most active among all aromatic ring-modified derivatives evaluated [1]. In contrast, substitution at the 6-, 7-, or 9-positions generally reduced or eliminated glycine site affinity. For the 8-chloro analog (HBAD 6), the IC50 in [3H]-DCKA binding assays was 0.013 µM, and the Kb values for functional antagonism in oocytes and cortical neurons were 0.026 µM and 0.048 µM, respectively [1]. While direct IC50 data for the 8-methyl analog (HBAD 5) is not tabulated in the abstract, the study explicitly identifies the 8-methyl analog as one of the three most active compounds among all analogs tested.

SAR Glycine Site Binding Assay

Predicted Physicochemical Properties Differentiate 8-Methyl Benzazepine from Unsubstituted Core Scaffold

The 8-methyl substitution alters key physicochemical parameters relative to the unsubstituted 2,3,4,5-tetrahydro-1H-1-benzazepine core. For 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (MW 161.24 g/mol), the predicted boiling point is 281.6±25.0 °C, the predicted pKa is 5.37±0.20, and the predicted density is 0.969±0.06 g/cm³ . The predicted LogP (octanol-water partition coefficient) is approximately 2.74 . In comparison, the unsubstituted 2,3,4,5-tetrahydro-1H-1-benzazepine (MW 147.22 g/mol) exhibits a predicted boiling point of 268.9±10.0 °C . The methyl group increases lipophilicity and molecular weight, which may influence membrane permeability, protein binding, and compound handling characteristics in experimental workflows.

Physicochemical LogP pKa

Commercial Availability at Defined Purity Enables Reproducible Research

8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is commercially available from multiple vendors at specified purity levels, with at least one supplier offering ≥98% purity . This defined purity specification, while not a direct comparative metric against other benzazepine analogs, provides procurement teams with a verifiable quality benchmark. In contrast to custom-synthesized or in-house prepared analogs that may lack rigorous analytical characterization, purchasing a commercially available compound with documented purity facilitates experimental reproducibility and reduces the risk of confounding impurities in biological assays.

Purity Quality Control Procurement

Evidence-Based Application Scenarios for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine in Research and Development


NMDA Receptor Glycine Site Antagonist SAR Studies

The 8-methyl substituted benzazepine scaffold provides a high-affinity starting point for structure-activity relationship (SAR) investigations targeting the NMDA receptor glycine allosteric site. As demonstrated in Section 3, the 8-methyl analog (8-Me-DDHB) exhibits a KB of 470 nM at the glycine site, a 6.4-fold improvement over the unsubstituted parent compound [1]. Researchers can use 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine as a core intermediate to synthesize and evaluate additional derivatives, leveraging the established positional SAR that identifies 8-substitution as critical for high potency at this site [2].

Glutamate Receptor Subtype Selectivity Profiling

The differential affinity profile of the 8-methyl analog across NMDA glycine site (KB = 470 nM), NMDA recognition site (KB = 27 µM), and non-NMDA receptors (KB = 6.4 µM for kainate) [1] makes this compound class valuable for dissecting the relative contributions of distinct glutamate receptor subtypes in neuronal signaling. 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine can serve as a synthetic precursor for preparing tool compounds with defined selectivity fingerprints, enabling researchers to probe the role of glycine site versus glutamate recognition site antagonism in models of excitotoxicity, synaptic plasticity, and neuroprotection.

Medicinal Chemistry Optimization of CNS-Penetrant Drug Candidates

The tetrahydrobenzazepine core is a privileged scaffold in CNS drug discovery, with derivatives developed as dopamine receptor modulators, vasopressin receptor antagonists, and monoamine reuptake inhibitors [3]. The 8-methyl substitution imparts increased lipophilicity (predicted LogP ~2.74 ) relative to the unsubstituted core, which may enhance blood-brain barrier permeability. 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be employed as a versatile building block in parallel synthesis campaigns aimed at generating focused libraries of CNS-targeted compounds with optimized pharmacokinetic and pharmacodynamic properties.

In Vivo Pharmacological Validation of NMDA Antagonism

Although direct in vivo data for the 8-methyl analog alone is limited in the identified literature, structurally related HBAD analogs bearing 8-position substitutions have demonstrated in vivo efficacy in mouse maximum electroshock-induced seizure models. Notably, the 6,8-dimethyl HBAD analog (compound 52) exhibited an ED50 of 3.9 mg/kg (iv) [2]. This class-level evidence supports the use of 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine as a synthetic intermediate for generating analogs suitable for in vivo proof-of-concept studies in neurological disorder models, including epilepsy and conditions involving NMDA receptor-mediated excitotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.